molecular formula C7H19NO2Si B1592271 3-(Dimethoxymethylsilyl)-N-methylpropylamine CAS No. 31024-35-8

3-(Dimethoxymethylsilyl)-N-methylpropylamine

Cat. No.: B1592271
CAS No.: 31024-35-8
M. Wt: 177.32 g/mol
InChI Key: GGZBCIDSFGUWRA-UHFFFAOYSA-N
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Description

3-(Dimethoxymethylsilyl)-N-methylpropylamine is a chemical compound with the molecular formula C7H19NO2Si. It is a silane compound that contains both amine and methoxysilyl functional groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethylsilyl)-N-methylpropylamine typically involves the reaction of N-methylpropylamine with dimethoxymethylsilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction can be represented as follows:

N-methylpropylamine+dimethoxymethylsilaneThis compound\text{N-methylpropylamine} + \text{dimethoxymethylsilane} \rightarrow \text{this compound} N-methylpropylamine+dimethoxymethylsilane→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethylsilyl)-N-methylpropylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler silane derivatives.

    Substitution: The methoxysilyl group can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of silanol and amine oxides.

    Reduction: Formation of simpler silane derivatives.

    Substitution: Formation of substituted silanes and methanol.

Scientific Research Applications

3-(Dimethoxymethylsilyl)-N-methylpropylamine is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of other silane compounds.

    Biology: Used in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Used in the production of coatings, adhesives, and sealants due to its ability to improve adhesion and durability.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethylsilyl)-N-methylpropylamine involves the interaction of its functional groups with target molecules. The methoxysilyl group can form stable bonds with various substrates, while the amine group can participate in hydrogen bonding and other interactions. These properties make it useful in applications requiring strong and stable chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethoxymethylsilyl)propylamine
  • 3-(Trimethoxysilyl)propylamine
  • N-(3-(Dimethoxymethylsilyl)propyl)ethylenediamine

Uniqueness

3-(Dimethoxymethylsilyl)-N-methylpropylamine is unique due to the presence of both methoxysilyl and amine functional groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications where both strong adhesion and chemical stability are required.

Properties

IUPAC Name

3-[dimethoxy(methyl)silyl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NO2Si/c1-8-6-5-7-11(4,9-2)10-3/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZBCIDSFGUWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31024-35-8
Record name 3-(Dimethoxymethylsilyl)-N-methyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31024-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethoxymethylsilyl)-N-methylpropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(dimethoxymethylsilyl)-N-methylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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